Bienvenue dans la boutique en ligne BenchChem!

1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

DGKα inhibition IC50 potency enzyme assay

1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (CAS 852367-19-2), commonly designated AMB639752, is a synthetic small-molecule diacylglycerol kinase alpha (DGKα) inhibitor discovered via virtual screening. It belongs to the indole–benzhydrylpiperazine chemotype and has a molecular weight of 423.5 g/mol with a computed XLogP3-AA of 4.4.

Molecular Formula C27H25N3O2
Molecular Weight 423.516
CAS No. 852367-19-2
Cat. No. B2389710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
CAS852367-19-2
Molecular FormulaC27H25N3O2
Molecular Weight423.516
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)C4=CNC5=CC=CC=C54
InChIInChI=1S/C27H25N3O2/c31-26(23-19-28-24-14-8-7-13-22(23)24)27(32)30-17-15-29(16-18-30)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,25,28H,15-18H2
InChIKeyZAZXFHAKRFVQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

852367-19-2 (AMB639752): A Selective Diacylglycerol Kinase Alpha Inhibitor for XLP-1 and Cancer Metastasis Research


1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (CAS 852367-19-2), commonly designated AMB639752, is a synthetic small-molecule diacylglycerol kinase alpha (DGKα) inhibitor discovered via virtual screening [1]. It belongs to the indole–benzhydrylpiperazine chemotype and has a molecular weight of 423.5 g/mol with a computed XLogP3-AA of 4.4 [2]. Unlike first-generation DGKα inhibitors R59022 and R59949, AMB639752 was rationally designed to eliminate serotonin receptor antagonism while retaining nanomolar-to-micromolar potency against DGKα [1].

Why DGKα Inhibitors Cannot Be Interchanged: The Case for 852367-19-2 Over R59022, R59949, and Ritanserin


DGKα inhibitors that share the indole–piperazine scaffold are not functionally interchangeable. The commercial standards R59022 and R59949 are dual DGKα inhibitors and serotonin 5-HT2A receptor antagonists (IC50 = 2.2 nM and 9.2 nM, respectively) [1], conflating DGKα-mediated lipid signaling modulation with serotonergic off-target effects. Ritanserin, though a more potent DGKα inhibitor (IC50 ≈ 15–17 μM) than R59022 or R59949, is itself an ultra-potent serotonin antagonist (IC50 = 0.9 nM) and also inhibits dopaminergic receptors (IC50 = 69 nM) [2]. These polypharmacological profiles introduce confounding variables that preclude clean mechanistic interpretation in DGKα-dependent cellular assays. AMB639752 was designed to overcome precisely this limitation: it retains DGKα inhibitory activity while being devoid of detectable serotonin receptor antagonism, enabling researchers to attribute observed phenotypes exclusively to DGKα inhibition [3].

Head-to-Head Quantitative Evidence for 852367-19-2 (AMB639752) Versus Closest DGKα Inhibitor Alternatives


DGKα Inhibitory Potency: AMB639752 (IC50 = 4.3 μM) vs. R59022, R59949, and Ritanserin

In a head-to-head dose-response assay measuring residual DGKα activity in OST-DGKα overexpressing MDCK cell homogenates, AMB639752 exhibited an IC50 of 4.3 ± 0.6 μM. This represents a 3.9-fold improvement over ritanserin (IC50 = 16.7 ± 4.5 μM), a 4.6-fold improvement over R59022 (IC50 = 19.7 ± 3.0 μM), and a 2.5-fold improvement over R59949 (IC50 = 10.6 ± 3.2 μM) in the identical assay system [1]. A subsequent independent SAR study confirmed this rank order, reporting AMB639752 IC50 = 6.9 ± 3.0 μM versus R59022 IC50 = 15.2 ± 5.8 μM [2].

DGKα inhibition IC50 potency enzyme assay

Isoform Selectivity: AMB639752 Achieves 93% DGKα Inhibition Without Significant DGKζ or DGKθ Activity

At a single high concentration of 100 μM, AMB639752 inhibited DGKα by 93%, demonstrating near-complete suppression. Under identical conditions, R59022 and R59949 inhibited DGKα by 68% and 81%, respectively, establishing AMB639752 as the most efficacious of the three [1]. Critically, AMB639752 showed no significant inhibitory effect on either DGKζ or DGKθ at 100 μM, a selectivity profile matched only by ritanserin among early-generation inhibitors [1]. The closely related analog R59022 is known to additionally inhibit type III and V DGK isoforms (ε and θ), while R59949 inhibits type I and II isoforms (γ, δ, κ) [2], making AMB639752 the most α-isoform-selective tool compound in this chemotype.

isoform selectivity DGKα DGKζ DGKθ off-target profiling

Absence of Serotonin Receptor Antagonism: AMB639752 vs. Ritanserin, R59022, and R59949

In a functional assay measuring serotonin-mediated reversal of PMA-induced oxidative burst in human monocytes, AMB639752 at 10 μM had no effect on serotonin signaling. In contrast, ritanserin at 10 μM completely impaired serotonin action, consistent with its known 5-HT2A antagonist potency (IC50 = 0.9 nM) [1]. R59022 and R59949 are also dual DGKα inhibitors and serotonin receptor antagonists, with 5-HT2A IC50 values of 2.2 nM and 9.2 nM, respectively [2]. This represents a fundamental pharmacological differentiation: AMB639752 is the only DGKα inhibitor in this structural class that uncouples DGKα inhibition from serotonin receptor modulation, allowing clean target engagement studies without the confounding influence of serotonin pathway interference [1].

serotonin receptor off-target selectivity 5-HT2A functional assay

Restimulation-Induced Cell Death (RICD) Restoration: AMB639752 Matches 10 μM Ritanserin Efficacy at 1 μM

In primary human peripheral blood T lymphocytes with SAP silencing (a cellular model of X-linked lymphoproliferative disease 1), AMB639752 at 1 μM fully rescued the RICD defect in SAP-deficient cells, restoring apoptosis to levels comparable to control cells. This effect was equivalent in magnitude to that achieved by ritanserin at a 10-fold higher concentration (10 μM) [1]. The commercial inhibitors R59022 and R59949 require 5–10 μM to rescue RICD in the same model [2], meaning AMB639752 achieves comparable or superior functional rescue at a 5- to 10-fold lower concentration. AMB639752 also did not affect RICD sensitivity in control lymphocytes, confirming its lack of cytotoxicity at effective concentrations [1]. In Jurkat cell models, AMB639752 at 1 μM significantly promoted RICD in SAP-silenced cells, restoring death to control cell levels after either anti-CD3 or PHA stimulation [1].

RICD XLP-1 SAP deficiency T-cell apoptosis cellular efficacy

Chemical Scaffold Uniqueness: AMB639752 Features a 1,2-Diketone Linker Absent in R59022 and R59949

AMB639752 incorporates an ethane-1,2-dione (α-diketone) linker between the indole and benzhydrylpiperazine moieties, a structural feature absent in R59022 and R59949, which contain a single ketone bridge [1]. This α-diketone element was introduced by rational design to replace the protonable nitrogen atom present in R59949 that mimics the amino group of serotonin and is responsible for serotonin receptor cross-reactivity [2]. The resulting scaffold preserves three-dimensional shape similarity (shape Tanimoto = 0.623 vs. R59949) and electrostatic similarity (electrostatic Tanimoto = 0.745) sufficient for DGKα binding, while abolishing the serotonin pharmacophore [1]. This design strategy yielded the first-in-class DGKα inhibitor with clean selectivity, establishing a three-point pharmacophore model (two hydrophobic features and one hydrogen-bond acceptor) for future DGKα inhibitor development [2].

chemical scaffold 1,2-diketone structure-activity relationship pharmacophore molecular design

DGKα-Selective Inhibition of Pro-Apoptotic NR4A1/NR4A3 Induction: AMB639752 Outperforms Ritanserin in SAP-Deficient T Cells

In SAP-silenced activated T cells, AMB639752 more effectively rescued TCR-dependent induction of the pro-apoptotic orphan nuclear receptors NR4A1 (NUR77) and NR4A3 (NOR1) compared to ritanserin. Ritanserin potentiated NR4A1 expression primarily in control cells and to a lesser extent in SAP-silenced cells. In contrast, AMB639752 was more active in restoring both NR4A1 and NR4A3 expression specifically in SAP-deficient T cells, directly correlating with its superior RICD rescue capability [1]. This mechanistic differentiation suggests that AMB639752 engages the DGKα–NR4A1/NR4A3 apoptotic axis more efficiently in the disease-relevant cellular context than ritanserin, likely because ritanserin's concurrent serotonin receptor antagonism partially counteracts its DGKα inhibitory effects on this pathway [1].

NR4A1 NR4A3 NUR77 NOR1 apoptotic signaling TCR signaling

Optimal Research and Procurement Applications for 852367-19-2 (AMB639752) Based on Quantitative Evidence


X-Linked Lymphoproliferative Disease Type 1 (XLP-1) Mechanistic Studies

AMB639752 is the most appropriate DGKα inhibitor for investigating RICD restoration in SAP-deficient T-cell models of XLP-1. At 1 μM, it fully rescues the apoptotic defect in primary SAP-silenced T lymphocytes—matching the efficacy of 10 μM ritanserin while avoiding serotonin-mediated confounding effects [1]. Its 4.6-fold greater DGKα inhibitory potency over R59022 (IC50 4.3 vs. 19.7 μM) and 93% maximal DGKα inhibition at 100 μM make it the tool compound of choice for dissecting the DGKα–NR4A1/NR4A3 signaling axis in XLP-1 pathogenesis [2].

Cancer Metastasis and Cell Migration Assays Requiring DGKα-Selective Pharmacology

AMB639752 has demonstrated the capacity to reduce cancer cell migration in vitro, and its DGKα isoform selectivity (no significant inhibition of DGKζ or DGKθ at 100 μM) makes it uniquely suitable for metastasis research [1]. Unlike R59022 and R59949, which inhibit multiple DGK isoforms and antagonize serotonin receptors, AMB639752 allows unambiguous attribution of anti-migratory phenotypes to DGKα inhibition. The SAR study identified analogs 11 and 20 (IC50 1.6 and 1.8 μM) that are even more potent, positioning AMB639752 as the validated parent scaffold for medicinal chemistry optimization in oncology programs [2].

Immunology Research Where Serotonin Signaling Integrity Is Essential

For studies investigating DGKα function in T-cell receptor signaling, immune synapse formation, or cytokine production in cellular contexts where endogenous serotonin tone is present, AMB639752 is the only DGKα inhibitor in its chemotype that does not perturb serotonin receptors at concentrations up to 10 μM [1]. This is critical because R59022 (5-HT2A IC50 = 2.2 nM), R59949 (5-HT2A IC50 = 9.2 nM), and ritanserin (5-HT2A IC50 = 0.9 nM) are all ultra-potent serotonin antagonists that would confound any immunomodulatory readout in serotonin-responsive immune cells [3]. AMB639752 thus enables clean pharmacological dissection of DGKα-dependent versus serotonin-dependent immune phenotypes.

DGKα Inhibitor Pharmacophore Development and Lead Optimization

The α-diketone scaffold of AMB639752 defines a new chemical starting point for DGKα inhibitor design, distinct from the R59 monoketone series. The established three-point pharmacophore model (two hydrophobic features, one H-bond acceptor) and the reported SAR of 28 analogs provide a rational framework for potency optimization [1]. Procurement of AMB639752 as the parent compound enables systematic exploration of the indole C2/C5/C6 positions, piperazine N4 substitution, and diketone linker modifications that have yielded analogs with IC50 values as low as 1.6 μM—a 2.7-fold improvement over the parent [1].

Quote Request

Request a Quote for 1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.